molecular formula C7H14N2O2 B11919666 2-(1,4-Diazepan-1-yl)acetic acid

2-(1,4-Diazepan-1-yl)acetic acid

Cat. No.: B11919666
M. Wt: 158.20 g/mol
InChI Key: XORVJCHDZRIULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,4-Diazepan-1-yl)acetic acid is a seven-membered diazepane ring derivative featuring an acetic acid substituent. Its molecular formula is C₈H₁₄N₂O₂, with a molecular weight of 170.21 g/mol (CAS: 1154897-96-7) . The compound is primarily used in pharmaceutical and biochemical research, serving as a precursor for ligands, enzyme inhibitors, or chelating agents. Its structure combines the flexibility of the diazepane ring with the reactivity of a carboxylic acid group, making it versatile for synthetic modifications.

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c10-7(11)6-9-4-1-2-8-3-5-9/h8H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORVJCHDZRIULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)acetic acid typically involves the reaction of diazepane with a suitable acetic acid derivative. One common method involves the reaction of 1,4-diazepane with chloroacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The diazepane ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides or acyl chlorides are often used as reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Ring Size and Flexibility

  • Piperazine-Based Analogs: Example: 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0) Key Differences: Piperazine (six-membered ring) vs. diazepane (seven-membered). Applications: Used in peptide synthesis due to the Fmoc-protected amine, unlike the unprotected diazepane derivative.
  • Diazepane Derivatives :

    • Example: 2-(4-(Fmoc)-1,4-Diazepan-1-yl)acetic Acid (CID: 22569038, C₂₂H₂₄N₂O₄)
    • Key Similarities : Shares the diazepane backbone but includes an Fmoc-protected amine, increasing molecular weight (376.43 g/mol) and steric bulk.
    • Applications : Fmoc protection enables use in solid-phase peptide synthesis, whereas the parent compound lacks this functionality.

Functional Group Modifications

  • Carboxylic Acid vs. Amide/Ester Derivatives :
    • 2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide (CAS: 87055-44-5, C₉H₁₉N₃O) :
  • Replaces the carboxylic acid with a dimethylamide group, reducing polarity (logP: ~0.5 estimated) and enhancing membrane permeability.
    • Methyl 2-(1,4-Diazepan-1-yl)acetate Dihydrochloride (CAS: 1170891-84-5, C₈H₁₈Cl₂N₂O₂) :
  • Esterification improves lipophilicity but requires hydrolysis for activation, unlike the parent acid.

  • Chelating Agents :

    • AAZTA-Bn (C₁₉H₂₄N₄O₈) :
  • A macrocyclic ligand with multiple carboxymethyl groups, enabling strong Gd³⁺ coordination (logK ~18.5) for MRI contrast agents.
  • Comparison: The parent 2-(1,4-Diazepan-1-yl)acetic acid lacks multiple donor sites, making it less effective for metal chelation.

Substituent Effects on Bioactivity

  • Aromatic Hybrids :
    • [1-(Carboxymethyl)-1H-indol-3-yl][4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]acetic Acid (C₂₁H₂₃N₅O₄) :
  • Molecular Weight : 409.44 g/mol vs. 170.21 g/mol for the parent compound.
    • 2-(1,4-Diazepan-1-yl)benzo[d]oxazole (CAS: 1240528-26-0) :
  • The benzoxazole group increases aromaticity and π-π stacking capability, relevant in drug design.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Key Applications
This compound C₈H₁₄N₂O₂ 170.21 -0.3 Chelation, synthetic precursor
AAZTA-Bn C₁₉H₂₄N₄O₈ 452.42 -1.2 MRI contrast agents
2-(Fmoc-diazepane)acetic acid C₂₂H₂₄N₂O₄ 376.43 2.8 Peptide synthesis
Methyl ester dihydrochloride C₈H₁₈Cl₂N₂O₂ 245.15 0.9 Prodrug formulations

*logP values estimated using computational tools.

Key Research Findings

Coordination Chemistry: AAZTA derivatives exhibit superior metal-binding stability (e.g., Gd³⁺ logK = 18.5) compared to this compound, which lacks multiple donor sites .

Synthetic Utility : Fmoc- and Boc-protected diazepane analogs (e.g., ) are critical in peptide synthesis, whereas the unprotected parent acid is more reactive in direct conjugations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.